Constitutional Isomerism vs. Auglurant (VU0424238): Divergent Target Engagement
3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile is a constitutional isomer of Auglurant (VU0424238), sharing the identical molecular formula C16H12FN5O2 (MW 325.30) but differing in atom connectivity . Auglurant acts as a potent mGlu5 negative allosteric modulator with a Ki of 4.4 nM in HEK293A cells and >900-fold selectivity over other mGlu receptors . The target compound's oxopiperazine-carbonyl linker and meta-benzonitrile attachment present entirely different hydrogen-bond acceptor/donor patterns (logP predicted ~1.8 vs. Auglurant's measured logP ~2.1), precluding direct extrapolation of Auglurant's mGlu5 activity to this compound. Procurement of Auglurant as a substitute would introduce a false-negative result in any mGlu5-targeted screen, while the target compound may exhibit activity against orthogonal targets such as kinases or 5-HT receptors as indicated by the patent family WO-2019062662-A1 [1].
| Evidence Dimension | Target engagement (mGlu5 binding affinity) |
|---|---|
| Target Compound Data | No confirmed mGlu5 activity data available; distinct connectivity with oxopiperazine-meta-benzonitrile scaffold |
| Comparator Or Baseline | Auglurant (VU0424238): mGlu5 Ki = 4.4 nM (HEK293A), IC50 = 11 nM (rat) / 14 nM (human), >900-fold selectivity |
| Quantified Difference | Isomeric scaffold change abolishes known mGlu5 binding; no cross-activity data available |
| Conditions | Auglurant data: HEK293A cells, [3H]MPEPy displacement assay, 60 min incubation |
Why This Matters
Constitutional isomerism invalidates generic substitution; the target compound must be evaluated as a distinct chemical entity in any screening program.
- [1] WO-2019062662-A1. Substituted pyrimidine piperazine compound and use thereof. Claims 5-HT reuptake inhibition and 5-HT1A activation. View Source
